

Overcoming Venetoclax Resistance in AML: A Comparative Guide to Combination Therapies Featuring INCB059872

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Compound of Interest

Compound Name: *INCB059872*

Cat. No.: *B1192888*

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The advent of the BCL-2 inhibitor venetoclax has significantly advanced the treatment landscape for acute myeloid leukemia (AML). However, intrinsic and acquired resistance remains a critical challenge. This guide provides a comparative analysis of a promising therapeutic strategy: the combination of the BET (Bromodomain and Extra-Terminal domain) inhibitor **INCB059872** (anilofustam) with venetoclax, particularly in the context of resistant AML. Due to the limited availability of detailed preclinical data on **INCB059872** in the public domain, this guide will leverage data from the structurally related BET inhibitor INCB054329 to illustrate the potential of this drug class in combination with venetoclax. We will compare this approach with other emerging combination therapies aimed at overcoming venetoclax resistance.

The Rationale for Combining BET Inhibitors with Venetoclax

Venetoclax resistance in AML is often mediated by the upregulation of anti-apoptotic proteins, most notably MCL-1.[1][2] BET inhibitors, such as **INCB059872** and INCB054329, are epigenetic modulators that can downregulate the transcription of key oncogenes, including MYC and BCL2 itself.[3][4] Critically, they have also been shown to suppress the expression of MCL1, a key driver of venetoclax resistance.[5] This dual mechanism of action—inhibiting pro-survival signals while simultaneously downregulating a key resistance factor—provides a

strong rationale for combining BET inhibitors with venetoclax to achieve synergistic anti-leukemic activity.[3][5]

Quantitative Data Summary

The following tables summarize preclinical data for the combination of the BET inhibitor INCB054329 with venetoclax in AML models, alongside comparative data for other emerging combination therapies in venetoclax-resistant settings.

Table 1: In Vitro Efficacy of BET Inhibitor and Venetoclax Combination in AML Cell Lines

Cell Line	Treatment	Concentration	Apoptosis (% of Control)	Synergy Score (CI)	Reference
MV-4-11	INCB054329	250 nM	-	-	[3]
Venetoclax	5 nM	-	-	[3]	
INCB054329 + Venetoclax	250 nM + 5 nM	Increased	<1.0	[3]	
MOLM-13	INCB054329	250 nM	-	-	[3]
Venetoclax	5 nM	-	-	[3]	
INCB054329 + Venetoclax	250 nM + 5 nM	Increased	<1.0	[3]	

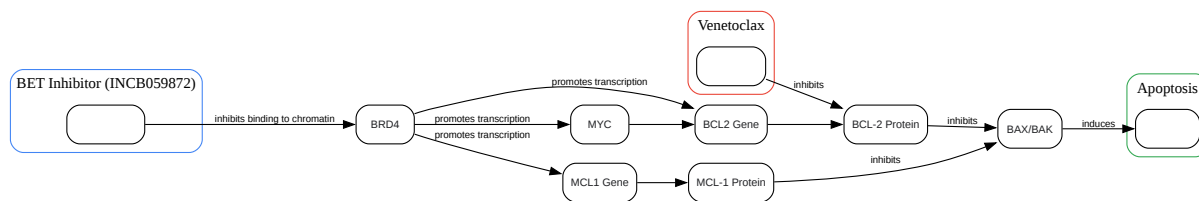
Note: Specific quantitative values for apoptosis were not provided in the source, but the combination was reported to significantly increase apoptosis. Synergy was determined by Combination Index (CI) < 1.0.

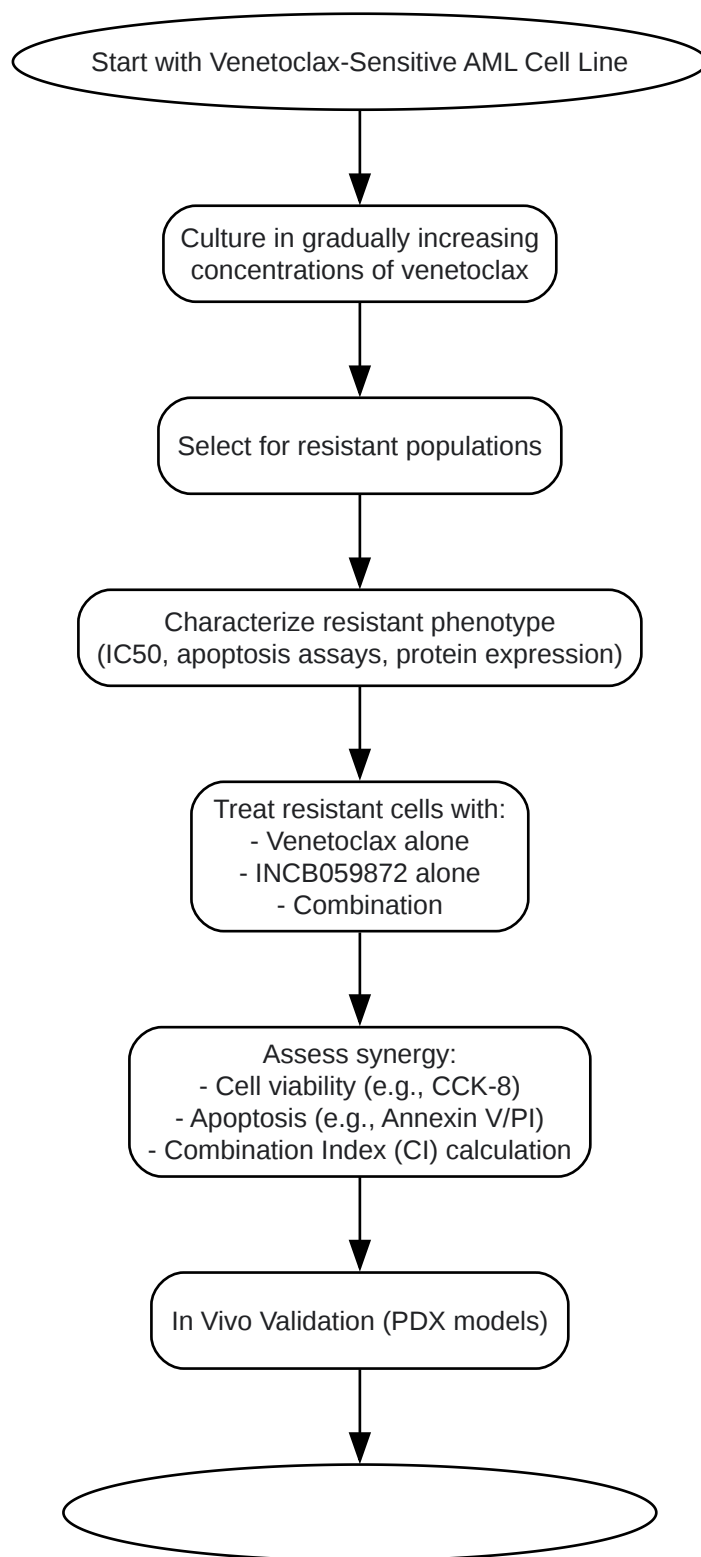
Table 2: Comparative Efficacy of Combination Therapies in Venetoclax-Resistant AML

Combination Therapy	AML Model	Key Efficacy Readout	Result	Reference
INCB059872 + Venetoclax	Venetoclax-resistant MV4;11 & Molm13 cells	Growth Inhibition	Apparent growth inhibition in resistant lines	[6]
Venetoclax-resistant MLL-AF9 driven AML (in vivo)	Survival	Significant survival benefit	[6]	
SLS009 (CDK9i) + AZA/VEN	Relapsed/Refractory AML patients	Overall Response Rate (ORR)	46%	[7]
Median Overall Survival (OS)	8.9 months (in least pretreated cohort)	[7]		
Bleximenib (Menin-i) + AZA/VEN	Relapsed/Refractory AML patients (KMT2A or NPM1 alt.)	Overall Response Rate (ORR)	79%	[8]
Composite Complete Remission (CRc)	41%	[8]		
Alvocidib (CDKi) + Venetoclax	Venetoclax-sensitive and -resistant AML cells	Synergy	Potently synergistic	[9]
MCL-1 inhibitor + Venetoclax	Venetoclax-resistant AML cells and PDX models	Apoptosis	Rescues venetoclax resistance	[10]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in DOT language for Graphviz.





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